molecular formula C20H18N2O4S B11520636 Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11520636
M. Wt: 382.4 g/mol
InChI Key: CPSIHVRTAHQWBZ-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound characterized by its unique structural features. This compound contains a benzyl group, a cyano group, a furan ring, and a tetrahydropyridine ring, making it a subject of interest in various fields of scientific research. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the Furan Ring: The furan ring is often introduced through a Friedel-Crafts acylation reaction.

    Formation of the Sulfanyl Acetate Moiety: This involves the reaction of the intermediate compound with thiol reagents to introduce the sulfanyl group, followed by esterification to form the acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and sulfanyl group.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the cyano group and the furan ring suggests possible applications in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and tetrahydropyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}propionate
  • Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}butyrate

Uniqueness

Compared to similar compounds, Benzyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The acetate group may also affect the compound’s pharmacokinetic properties, making it more suitable for certain applications in drug development and industrial processes.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

benzyl 2-[[5-cyano-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C20H18N2O4S/c1-13-7-8-17(26-13)15-9-18(23)22-20(16(15)10-21)27-12-19(24)25-11-14-5-3-2-4-6-14/h2-8,15H,9,11-12H2,1H3,(H,22,23)

InChI Key

CPSIHVRTAHQWBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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